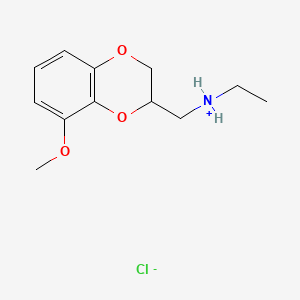
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of the benzodioxane ring structure imparts unique chemical properties to this compound, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride typically involves the condensation of 3-methoxycatechol with ethyl 2,3-dibromopropionate, followed by the introduction of the ethylaminomethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The final step involves the conversion of the free base to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The ethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzodioxane derivative, while reduction of a nitro group can produce an amino-substituted benzodioxane.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an α2-adrenoblocker, which can prevent the accumulation of oxidative stress biomarkers in brain tissue during ischemic conditions . This action helps mitigate the effects of hypoxia and protect brain tissue from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate
- 2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane hydrochloride
Uniqueness
8-Methoxy-2-ethylaminomethyl-1,4-benzodioxane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzodioxane derivatives, it has shown promising results in reducing oxidative stress and protecting brain tissue, making it a potential candidate for therapeutic applications in ischemic disorders.
Eigenschaften
CAS-Nummer |
100310-82-5 |
|---|---|
Molekularformel |
C12H18ClNO3 |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
ethyl-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-13-7-9-8-15-11-6-4-5-10(14-2)12(11)16-9;/h4-6,9,13H,3,7-8H2,1-2H3;1H |
InChI-Schlüssel |
UTDJXCOOCIMTED-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC1COC2=C(O1)C(=CC=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


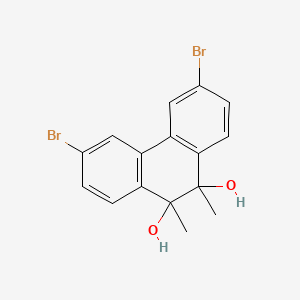
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)

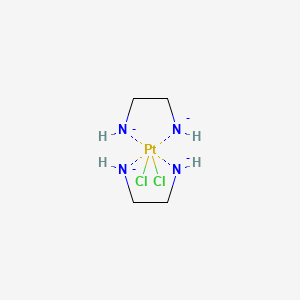
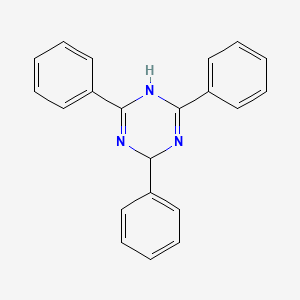
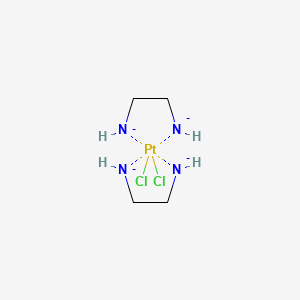
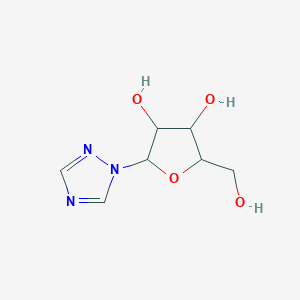

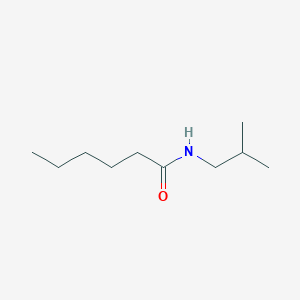
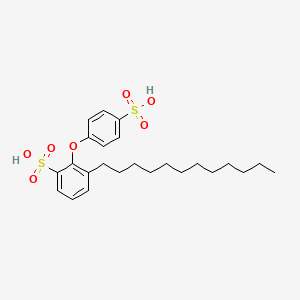
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
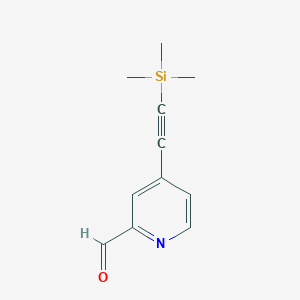
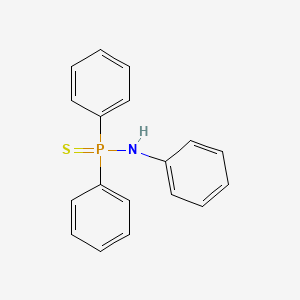
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
